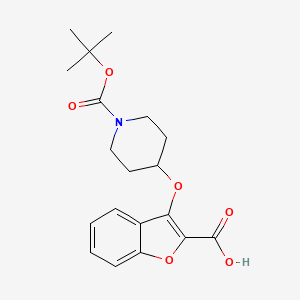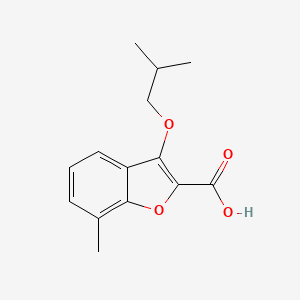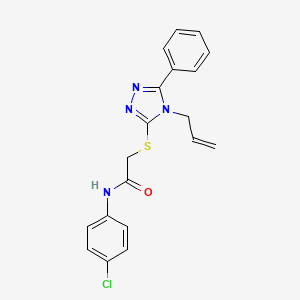![molecular formula C8H16ClNO B11781763 (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with a methyl group and a hydroxymethyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a useful tool for probing biological systems and understanding enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
(7-Azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride: Lacks the methyl group, leading to different reactivity and binding properties.
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness
(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride is unique due to its specific combination of a bicyclic structure with a methyl and hydroxymethyl group. This combination provides distinct reactivity and binding characteristics, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(7-methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6H2,1H3;1H |
InChI Key |
ISEOABCWLRKUSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1(CC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




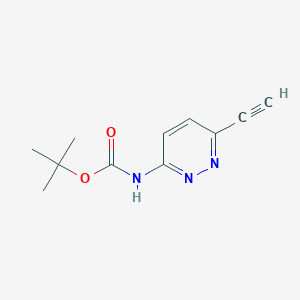

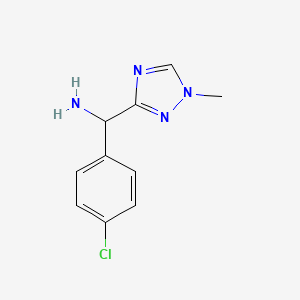
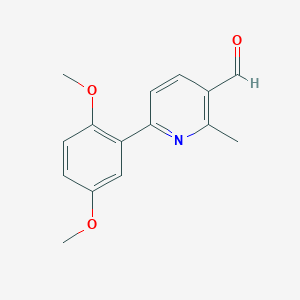
![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
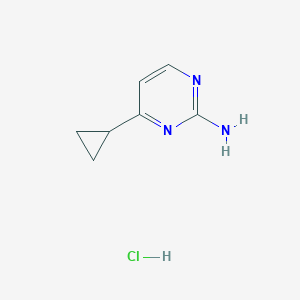
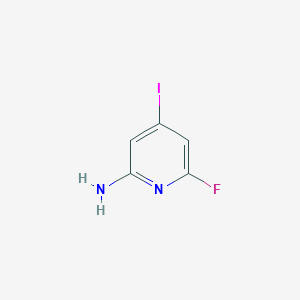
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
